N-(4-Hydroxycyclohexyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFCRWGGRVEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946032, DTXSID701282648 | |
| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-88-4, 27489-60-7 | |
| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxycyclohexyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27489-60-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 23363-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxycyclohexyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 4 Hydroxycyclohexyl Acetamide
Catalytic Hydrogenation Pathways
A principal route for the synthesis of N-(4-hydroxycyclohexyl)acetamide involves the catalytic hydrogenation of an aromatic precursor. This method transforms the phenolic ring into a cyclohexyl ring system.
Hydrogenation of 4-Acetamide-phenol Precursors
The direct catalytic hydrogenation of 4-acetamidophenol (also known as paracetamol) is a well-documented method for producing this compound. academie-sciences.frresearchgate.net This reaction involves the reduction of the benzene (B151609) ring of the 4-acetamidophenol molecule to a cyclohexane (B81311) ring, yielding a mixture of cis and trans isomers of this compound. academie-sciences.fr
Research has shown that this hydrogenation can be carried out using various supported-metal catalysts. A comparative study on the catalytic hydrogenation of 4-acetamidophenol at 393 K demonstrated varying activities and selectivities depending on the metal used. The general trend for catalytic activity was found to be Pt < Pd < Ni ⪡ Co < Ru. researchgate.net The reaction is also considered structure-sensitive, meaning that the size of the metal particles on the catalyst support can modify the intrinsic activity and selectivity. researchgate.net
The stereoselectivity of the reaction, which dictates the ratio of trans to cis isomers in the product, is also dependent on the catalyst. Among monometallic catalysts, cobalt has been shown to exhibit the highest trans/cis ratio, following the general sequence Co > Ni > Ru. researchgate.net Bimetallic catalysts, particularly Ru-Ni combinations, have demonstrated improved stereoselectivity towards the desired trans isomer compared to their individual metal counterparts. researchgate.net
| Catalyst Type | Operating Temperature | Key Findings |
| Carbon-supported Ru, Co, Ni | 393 K | Activity Trend: Pt < Pd < Ni ⪡ Co < Ru. researchgate.net |
| Monometallic (Co, Ni, Ru) | 393 K | Stereoselectivity (trans/cis): Co > Ni > Ru. researchgate.net |
| Bimetallic (Ru-Ni) | 393 K | Improved trans/cis stereoselectivity. researchgate.net |
Role of Raney-Ni Catalysis in Hydrogenation Processes
Raney Nickel (Raney-Ni) is a versatile and widely used catalyst in hydrogenation reactions. youtube.commasterorganicchemistry.com It is a finely divided, porous nickel powder that is highly effective due to its large surface area, which readily adsorbs hydrogen. masterorganicchemistry.comtestbook.com In the context of synthesizing this compound, Raney-Ni plays a crucial role not only in the primary hydrogenation but also in the subsequent processing of the product.
When phenol (B47542) is treated with a nickel catalyst at 433 K, it is converted to cyclohexanol (B46403), demonstrating the efficacy of nickel in hydrogenating the phenolic ring. testbook.com Specifically for this compound, the synthesis begins with the catalytic hydrogenation of 4-acetamide-phenol, and Raney-Ni is a suitable catalyst for this transformation. academie-sciences.fr
An interesting application of Raney-Ni in this process is its use in the cis-trans epimerization of the this compound product. academie-sciences.frresearchgate.net The initial hydrogenation of 4-acetamide-phenol typically yields a mixture of cis and trans isomers. academie-sciences.fr Since the trans-isomer is often the desired product for pharmaceutical synthesis, a method to increase its proportion is necessary. academie-sciences.fr It has been found that by refluxing the isomer mixture with a freshly prepared Raney-Ni catalyst under a hydrogen atmosphere, the cis isomer can be converted to the trans isomer. academie-sciences.frresearchgate.net This epimerization process is thermodynamically controlled and can significantly increase the yield of the trans product. For example, a starting mixture with a cis:trans ratio of 80:20 can be converted to a product with a cis:trans ratio of 30:70. academie-sciences.fr
| Catalyst | Reactant | Conditions | Outcome |
| Raney-Ni | 4-Acetamide-phenol | Hydrogen atmosphere | This compound (cis/trans mixture). academie-sciences.fr |
| Raney-Ni | This compound (cis/trans mixture) | Reflux in water, H₂ atmosphere | Epimerization to enrich the trans-isomer. academie-sciences.frresearchgate.net |
Reaction of 4-Hydroxycyclohexylamine with Acetylating Agents
An alternative synthetic approach involves the acylation of 4-hydroxycyclohexylamine. This method builds the amide functionality onto a pre-existing cyclohexyl ring structure. The acylation can be achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.
Acetic Anhydride Reactions
The reaction of primary amines with acetic anhydride is a standard method for the formation of N-substituted amides. researchgate.netyoutube.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the acetic anhydride molecule. This is followed by the elimination of an acetate (B1210297) ion, which is a good leaving group, to form the amide and acetic acid as a byproduct. youtube.com
This general procedure can be applied to the synthesis of this compound from 4-hydroxycyclohexylamine. The reaction is typically efficient and can often be performed under solvent-free conditions or in the presence of a base like pyridine (B92270) to neutralize the acetic acid formed. nih.govpsu.edu The acetylation of amines with acetic anhydride is generally a smooth reaction that proceeds in good yields. researchgate.net
| Reactants | Conditions | Product |
| 4-Hydroxycyclohexylamine, Acetic Anhydride | Heat (e.g., 80-85 °C), solvent-free or with a base (e.g., pyridine) | This compound |
Acetyl Chloride Reactions
Acetyl chloride is another highly effective reagent for the acetylation of amines. commonorganicchemistry.com It is generally more reactive than acetic anhydride. The reaction mechanism involves a nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding amide. youtube.com
When 4-hydroxycyclohexylamine is reacted with acetyl chloride, this compound is formed along with hydrogen chloride (HCl) as a byproduct. youtube.com Due to the formation of HCl, the reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. commonorganicchemistry.com
| Reactants | Conditions | Product |
| 4-Hydroxycyclohexylamine, Acetyl Chloride | Presence of a base (e.g., triethylamine, pyridine) in a solvent (e.g., THF) | This compound |
Microorganism-Mediated Oxygenation for Cycloalkane Ring Modification
The functionalization of cycloalkane rings using microorganisms represents a potential green chemistry approach to organic synthesis. This biotechnological method utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to introduce hydroxyl groups onto a substrate with high regio- and stereoselectivity.
While direct evidence for the synthesis of this compound using this method is not extensively documented in the reviewed literature, the principle has been established with similar molecules. For instance, various microorganisms are known to hydroxylate steroid skeletons, which contain cycloalkane structures. Fungi like Aspergillus ochraceus and bacteria such as Bacillus megaterium have been successfully used to perform hydroxylations at specific positions on steroid acetylamino compounds. nih.gov Similarly, the fungus Circinella muscae has been used for the hydroxylation of oleanolic acid. nih.gov
Theoretically, a similar biocatalytic approach could be envisioned for the synthesis of this compound. This could potentially involve the microbial hydroxylation of a precursor like N-acetylcyclohexylamine. Such a process would leverage enzymes, likely from the cytochrome P450 family, to introduce a hydroxyl group at the C-4 position of the cyclohexane ring. This method offers the advantage of mild reaction conditions and high selectivity, potentially avoiding the need for protecting groups and reducing the generation of isomeric mixtures. However, further research would be required to identify suitable microorganisms and optimize the biotransformation conditions for this specific synthesis.
Stereoselective Synthesis Approaches
Stereoselective synthesis is crucial for producing specific isomers of this compound, as the biological and chemical properties of the cis and trans isomers can differ significantly. Enzymatic reactions have emerged as a highly effective tool for achieving high levels of stereocontrol.
One conceptual stereoselective route to this compound involves the creation of a chiral cyanohydrin intermediate from a prochiral cyclohexanone (B45756) derivative. Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of hydrogen cyanide to carbonyl compounds, yielding optically active cyanohydrins. d-nb.inforsc.orgacs.org Both (R)- and (S)-selective HNLs are known, providing access to either enantiomer of a chiral cyanohydrin. rsc.org The reaction is typically performed in a biphasic system or in organic solvents with controlled water activity to suppress the non-enzymatic, racemic background reaction. rsc.org
For the synthesis of a precursor to this compound, a potential starting material would be 4-oxocyclohexanecarbonitrile. An HNL could, in principle, catalyze the enantioselective addition of cyanide to the ketone, establishing a chiral center. However, the substrate specificity of HNLs for cyclic ketones can be a limiting factor. researchgate.net
A more established enzymatic approach to a key precursor, 4-aminocyclohexanol, involves a one-pot synthesis combining a keto reductase (KRED) and an amine transaminase (ATA). d-nb.info This method starts from 1,4-cyclohexanedione (B43130) and can be tuned to produce either the cis or trans isomer of 4-aminocyclohexanol with high diastereoselectivity. d-nb.info By selecting stereocomplementary enzymes, the desired isomer can be obtained in good yields. d-nb.info
Table 1: Enzymatic Synthesis of 4-Aminocyclohexanol Isomers
| Enzyme Cascade | Starting Material | Intermediate | Product | Diastereomeric Ratio (cis:trans) | Reference |
| Keto Reductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | cis- and trans-4-Aminocyclohexanol | Up to >98:2 for cis isomer | d-nb.info |
This interactive table summarizes the enzymatic cascade for producing 4-aminocyclohexanol isomers. Clicking on the enzyme names could reveal more details about their specific properties and sources.
Once a chiral intermediate such as a cyanohydrin or a chiral amino alcohol is synthesized, it is imperative to maintain its optical purity throughout the subsequent chemical transformations required to arrive at the final this compound product.
In the hypothetical route via a chiral cyanohydrin, the nitrile group must be reduced to a primary amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride or catalytic hydrogenation. However, the conditions must be carefully chosen to avoid racemization of the adjacent stereocenter. The reduction of cyanohydrins to β-amino alcohols is a known transformation, and methods using reagents like diborane (B8814927) have been reported to proceed without the loss of substituents on the ring. rsc.org
Following the reduction of the nitrile to the amine, the resulting 4-aminocyclohexanol would then undergo N-acetylation to yield this compound. This is typically a straightforward reaction using acetylating agents like acetic anhydride or acetyl chloride. This final step is generally considered not to affect the stereochemistry at the C1 and C4 positions of the cyclohexane ring.
A known method for separating the cis and trans isomers of 4-acetamidocyclohexanol, which is structurally very similar to the target compound, involves the esterification of the hydroxyl group followed by recrystallization. google.com This highlights that the stereochemical integrity of the acetylated compound is stable enough to withstand further chemical modification and purification.
Table 2: Key Transformations and Stereochemical Considerations
| Transformation | Reagent/Catalyst | Key Consideration | Potential Outcome | Reference |
| Nitrile Reduction | Diborane (B₂H₆) | Avoidance of racemization at the adjacent stereocenter | Stereoretentive reduction to the corresponding aminomethyl group | rsc.org |
| N-Acetylation | Acetic Anhydride | Preservation of the stereochemistry of the cyclohexane ring | Formation of the acetamide (B32628) without epimerization | google.com |
| Isomer Separation | Esterification & Recrystallization | Isolation of the desired stereoisomer | High purity cis or trans isomer | google.com |
This interactive table outlines the critical steps in converting a chiral intermediate to the final product, emphasizing the importance of maintaining stereochemical purity.
Isomerism and Stereochemical Dynamics of N 4 Hydroxycyclohexyl Acetamide
Cis-Trans Diastereomer Characterization
The cis and trans isomers of N-(4-Hydroxycyclohexyl)acetamide are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.org In the context of the cyclohexane (B81311) ring, the terms "cis" and "trans" describe the relative positions of the two substituents.
Cis-isomer: The hydroxyl and acetamido groups are on the same side of the cyclohexane ring's plane.
Trans-isomer: The hydroxyl and acetamido groups are on opposite sides of the ring's plane.
The characterization and differentiation of these isomers are typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as by their distinct physical properties like melting points.
Mechanisms of Cis-Trans Epimerization
Epimerization is the process by which one epimer is converted into its diastereomeric counterpart. nih.gov For this compound, this involves the inversion of the stereochemistry at one of the chiral centers, leading to the interconversion between the cis and trans forms. This process is of great industrial importance as the trans-isomer is the desired intermediate for certain pharmaceutical syntheses. academie-sciences.fr
Catalytic Epimerization using Raney-Ni
The epimerization of this compound can be effectively catalyzed by Raney-Nickel (Raney-Ni). researchgate.net This heterogeneous catalyst, a fine-grained solid composed primarily of nickel, is known for its use in hydrogenation reactions. mdpi.com In this specific application, Raney-Ni facilitates both dehydrogenation and hydrogenation steps, which are crucial for the isomerization process. researchgate.net The use of Raney-Ni under a hydrogen atmosphere has been shown to be an effective method for converting the cis-isomer to the more desired trans-isomer. academie-sciences.fr
Studies have indicated that Raney-Ni exhibits good catalytic activity and stability in this epimerization. researchgate.net The reaction is often carried out at elevated temperatures, such as the refluxing temperature of the solvent. researchgate.net
Proposed Reaction Pathways for Epimerization
Theoretical studies, employing methods like density functional theory (DFT), have been used to investigate the mechanism of cis-trans epimerization of this compound. academie-sciences.fr A proposed pathway involves the formation of key intermediates:
Formation of Radical Intermediates: The cis and trans isomers can be converted into their respective free radical intermediates. academie-sciences.fr
Formation of a Ketone Intermediate: These radical intermediates can then lead to the formation of 4-acetamidocyclohexanone. academie-sciences.frnih.gov
Reversible Hydrogenation: The 4-acetamidocyclohexanone intermediate can then be hydrogenated back to either the cis or trans this compound. academie-sciences.fr
This entire pathway is cyclic and reversible, allowing for the interconversion between the two isomers. academie-sciences.fr Computational results suggest that this pathway involving a ketone intermediate is energetically favorable. academie-sciences.fr
Thermodynamical Equilibrium Control of Isomer Ratios
The epimerization of this compound is a reaction controlled by thermodynamic equilibrium. researchgate.net This means that the final ratio of cis to trans isomers is determined by their relative stabilities. The trans-isomer is generally the more thermodynamically stable of the two due to the equatorial positioning of the bulky substituents on the cyclohexane ring, which minimizes steric strain.
Under equilibrium conditions, the reaction will favor the formation of the more stable trans-isomer. For instance, starting with a mixture rich in the cis-isomer (e.g., a cis:trans ratio of 66:34), the epimerization process can shift the equilibrium to favor the trans-isomer, achieving a final composition where the trans-isomer constitutes 66% to 68% of the mixture. researchgate.netdict.cn
Influence of Reaction Parameters on Isomer Ratios
The final ratio of cis to trans isomers in the epimerization of this compound can be influenced by various reaction parameters.
Solvent Effects on Epimerization Pathway
The choice of solvent plays a significant role in the epimerization process. Theoretical and experimental studies have shown that the polarity of the solvent can affect the ratio of the trans to cis isomers. academie-sciences.fr An increase in the polarity of the solvent has been observed to increase the ratio of the trans-isomer. academie-sciences.fr This is attributed to the solvent's ability to stabilize the radical intermediates formed during the reaction, thereby providing a lower energy pathway for the epimerization to proceed. academie-sciences.fr Water has been identified as a suitable solvent for this reaction. researchgate.net
Table of Solvent Effects on Isomer Ratio (Illustrative)
| Solvent Polarity | Resulting Trans:Cis Ratio |
| Low | Lower |
| High | Higher |
Note: This table is illustrative and based on the general finding that increased solvent polarity favors the trans-isomer. Specific ratios would depend on the particular solvent and reaction conditions.
Temperature and Pressure Impact on Stereoisomer Distribution
The distribution of cis and trans stereoisomers of this compound can be influenced by thermodynamic and kinetic factors. However, research in this area, particularly regarding the impact of temperature and pressure, is limited.
Theoretical studies employing Density Functional Theory (DFT) calculations have been conducted to investigate the mechanism of cis-trans epimerization of this compound. academie-sciences.fr These computational models suggest that the reaction pathway for the interconversion of the isomers is not significantly affected by changes in temperature or pressure. academie-sciences.frlcms.cz
Experimental investigations have provided some insight into the role of pressure in the context of the epimerization reaction. In a study where the epimerization was carried out using a Raney-Ni catalyst under a hydrogen atmosphere, the yield of the trans-isomer was found to be unaffected by a change in hydrogen pressure between 0.1 MPa and 0.4 MPa. academie-sciences.fr This suggests that within this pressure range, pressure does not play a significant role in shifting the equilibrium between the cis and trans isomers.
Table 1: Effect of H2 Pressure on the Yield of trans-N-(4-Hydroxycyclohexyl)acetamide academie-sciences.fr
| H₂ Pressure (MPa) | Yield of trans-isomer (%) |
| 0.1 | 70.47 |
| 0.4 | 70.47 |
This data was obtained from an experimental study on the cis-trans epimerization of this compound.
Separation and Enrichment of Stereoisomers
The separation of the cis and trans diastereomers of this compound is a crucial step in obtaining the pure, desired isomer. Conventional methods such as column chromatography and crystallization are typically employed for this purpose. academie-sciences.fr
Chromatographic Purification Techniques
Chromatography is a powerful technique for the separation of stereoisomers. For this compound, column chromatography is cited as a conventional method for separating the cis and trans diastereomers. academie-sciences.fr However, specific details regarding the optimal stationary phases, mobile phases, and operating conditions for the preparative separation of these isomers are not extensively documented in the available scientific literature.
While specific methods for this compound are scarce, general principles of diastereomer separation by chromatography can be applied. The choice between normal-phase and reversed-phase chromatography would depend on the polarity of the isomers. Given the presence of hydroxyl and amide groups, both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-functionalized silica) chromatography could potentially be effective. The selection of the mobile phase would be critical in achieving adequate resolution between the two diastereomers. A systematic screening of different solvent systems would be required to develop an efficient separation method.
Crystallization Methods for Isomer Isolation
Crystallization is a widely used technique for the purification and enrichment of a specific stereoisomer from a mixture. The success of this method relies on the differential solubility of the diastereomers in a particular solvent or solvent system.
For this compound, a method involving epimerization followed by crystallization has been reported to effectively enrich the trans-isomer. In one study, a reaction mixture with a cis:trans ratio of 30:70 was subjected to recrystallization from a methanol (B129727)/acetone mixture. academie-sciences.fr This process yielded a product with a significantly enriched cis:trans ratio of 15:85. By recovering the mother liquor and reusing it in subsequent cycles, an even higher enrichment to a cis:trans ratio of 4:96 was achieved. academie-sciences.fr
Table 2: Enrichment of trans-N-(4-Hydroxycyclohexyl)acetamide through Crystallization academie-sciences.fr
| Stage | cis:trans Ratio |
| Initial Reaction Product | 30:70 |
| After Recrystallization (Methanol/Acetone) | 15:85 |
| After Seven Cycles with Mother Liquor Reuse | 4:96 |
This data illustrates the effectiveness of crystallization in isolating the trans-isomer of this compound.
This demonstrates that fractional crystallization is a viable and effective method for the large-scale separation and enrichment of the trans-isomer of this compound. The choice of solvent system is critical, and further optimization of solvent ratios and crystallization conditions could potentially lead to even higher purities.
Computational and Theoretical Investigations of N 4 Hydroxycyclohexyl Acetamide
Molecular Structure Analysis through Theoretical Models
Conformational Analysis of Cyclohexane (B81311) Ring
The conformational preferences of the N-(4-Hydroxycyclohexyl)acetamide molecule are primarily dictated by the stereochemistry of its cyclohexane ring. The compound exists as two diastereomers: the cis-isomer and the trans-isomer. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and energy profiles of these isomers.
A notable study on the cis-trans epimerization of this compound utilized the B3LYP method with the 6-31G* basis set to perform molecular geometry optimization calculations. This research revealed that the trans-isomer is the more thermodynamically stable conformation. The preference for the trans configuration is attributed to the diequatorial arrangement of the hydroxyl and acetamido groups on the cyclohexane chair, which minimizes steric hindrance. In contrast, the cis-isomer is compelled to adopt a conformation where one of the bulky substituents occupies an axial position, leading to unfavorable 1,3-diaxial interactions and consequently, higher energy.
The computational investigation of the epimerization mechanism further highlights the energetic landscape of various conformations. The process is theorized to proceed through the formation of radical intermediates and a 4-acetamidocyclohexanone intermediate. The relative energies of the different chair and boat conformations of the cyclohexane ring in these intermediates play a critical role in the reaction pathway and the final isomeric ratio.
The effect of the solvent on conformational stability has also been a subject of theoretical inquiry. Calculations using the Polarizable Continuum Model (PCM) have shown that the polarity of the solvent can influence the ratio of trans to cis isomers. An increase in the polarity of the solvent has been found to favor the formation of the trans-isomer, a finding that aligns with experimental observations. This solvent effect is attributed to the differential stabilization of the radical intermediates involved in the epimerization process. Temperature and pressure, however, were found to have a negligible effect on the reaction pathway according to these theoretical models.
| Isomer | Substituent Orientation | Relative Stability | Key Feature |
| trans-N-(4-Hydroxycyclohexyl)acetamide | Diequatorial | More Stable | Minimizes steric hindrance |
| cis-N-(4-Hydroxycyclohexyl)acetamide | Axial-Equatorial | Less Stable | Experiences 1,3-diaxial interactions |
Intermolecular Interactions and Hydrogen Bonding
The presence of both hydrogen bond donor (the hydroxyl and amide N-H groups) and acceptor (the carbonyl and hydroxyl oxygens) sites in this compound facilitates the formation of a robust network of intermolecular hydrogen bonds. These interactions are fundamental to the compound's solid-state structure and its physical properties.
It is anticipated that in the solid state, the primary hydrogen bonding motifs would involve the amide N-H group of one molecule donating a hydrogen bond to the carbonyl oxygen of an adjacent molecule, forming characteristic amide-amide hydrogen bonds. Additionally, the hydroxyl group is expected to participate in hydrogen bonding, acting as both a donor (O-H) and an acceptor (O). This could lead to the formation of chains or more complex three-dimensional networks. For instance, the hydroxyl group of one molecule could donate a hydrogen bond to the hydroxyl oxygen of a neighboring molecule, or to the carbonyl oxygen of the acetamido group.
Theoretical calculations on simpler amides have demonstrated that intermolecular hydrogen bonding can significantly influence molecular geometry, including the planarity of the amide group. While an isolated amide might favor a particular conformation, the energetic stabilization gained from forming strong intermolecular hydrogen bonds in a crystal lattice can lead to deviations from this ideal geometry. The interplay between the conformational preferences of the cyclohexane ring and the optimization of the hydrogen bonding network dictates the final crystal packing arrangement. The strength and geometry of these hydrogen bonds are critical in determining the melting point, solubility, and other macroscopic properties of this compound.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |
| Amide N-H | Donor | N-H···O=C (amide-amide) |
| Carbonyl C=O | Acceptor | N-H···O=C (amide-amide), O-H···O=C |
| Hydroxyl O-H | Donor | O-H···O (hydroxyl-hydroxyl), O-H···O=C |
| Hydroxyl Oxygen | Acceptor | O-H···O (hydroxyl-hydroxyl) |
Biological Activity and Pharmacological Research Perspectives on N 4 Hydroxycyclohexyl Acetamide and Its Derivatives
Investigative Studies into Potential Therapeutic Effects
A thorough search of scientific databases yields no specific research on the therapeutic effects of N-(4-Hydroxycyclohexyl)acetamide or its direct derivatives.
Anti-inflammatory Research
There is no published research investigating the anti-inflammatory properties of this compound. While studies exist on other acetamide (B32628) or cyclohexyl derivatives showing anti-inflammatory activity, these findings cannot be scientifically extrapolated to the specific compound . nih.govnih.gov
Antimicrobial Research
No dedicated studies on the antimicrobial (antibacterial or antifungal) activity of this compound have been found in the available literature. Research into other novel acetamide derivatives has shown some potential in this area, but this is not directly related to this compound. nih.govnih.gov
Antiviral Research
Similarly, the antiviral potential of this compound remains uninvestigated. While the broader class of amide-containing compounds has been explored for antiviral properties, no such research has focused on this specific molecule. nih.gov
Modulation of Cell Signaling Pathways
The effect of this compound on cellular signaling pathways is another area where research is absent. No studies have been published that explore how this compound might interact with or modulate these complex biological processes.
Pharmacokinetic Property Research
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. Computational predictions of pharmacokinetic properties exist for other molecules, but no such in-silico or in-vivo studies have been published for this compound. nih.gov
Exploration of Anticonvulsant Activities of Related Acetamides and Analogs
While direct anticonvulsant screening data for this compound is not extensively documented in publicly available research, the broader class of acetamide derivatives has been a significant area of investigation for novel antiepileptic drugs. The structural motif of an acetamide is present in several compounds that have been evaluated for their efficacy in preclinical seizure models. These studies provide valuable insights into the potential anticonvulsant profile of this compound and its analogs.
Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown that these compounds can exhibit anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model in mice. nih.gov The MES test is a widely used preclinical screen that identifies compounds capable of preventing the spread of seizures, suggesting potential efficacy against generalized tonic-clonic seizures in humans. nih.govsemanticscholar.org The activity of these acetamide derivatives is often dependent on the nature of the substituents on the aromatic rings. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, derivatives with a 3-(trifluoromethyl)anilide group showed notable protection in the MES test, while many of the corresponding 3-chloroanilide analogs were inactive. nih.gov
Furthermore, some of these acetamide derivatives have demonstrated activity in the 6-Hz psychomotor seizure model, which is considered a model of therapy-resistant partial seizures. nih.gov This suggests that certain acetamide structures may hold promise for treating more difficult-to-manage forms of epilepsy. The anticonvulsant screening of various acetamide derivatives often involves initial testing at different doses and time points to establish a preliminary pharmacological profile. nih.govmdpi.com
Another area of research has focused on chiral amide derivatives of valproic acid (VPA), a well-established antiepileptic drug. For example, propylisopropyl acetamide (PID), a chiral amide derivative of VPA, has been evaluated for its anticonvulsant potential. nih.gov While it showed limited efficacy in the MES and subcutaneous pentylenetetrazole (scPTZ) tests in mice, it was effective in these models in rats, highlighting species-specific differences in drug metabolism and efficacy. nih.gov The scPTZ test is used to identify compounds that can raise the seizure threshold. nih.gov
The following table summarizes the anticonvulsant activity of selected acetamide derivatives from various studies, providing a comparative overview of their efficacy in different preclinical models.
| Compound/Derivative Class | Animal Model | Test | Key Findings | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Mice | MES | 3-(Trifluoromethyl)anilide derivatives showed significant protection. | nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Mice | 6-Hz | Several derivatives showed activity, suggesting potential for therapy-resistant epilepsy. | nih.gov |
| Propylisopropyl acetamide (PID) | Mice/Rats | MES, scPTZ | Ineffective in mice, but effective in rats. | nih.gov |
| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mice | MES, scPTZ, 6-Hz | Several compounds showed broad-spectrum anticonvulsant properties. | mdpi.comnih.gov |
These findings underscore the importance of the acetamide scaffold in the design of new anticonvulsant agents. The specific nature of the substituents on the acetamide nitrogen and the alpha-carbon plays a crucial role in determining the anticonvulsant profile and potency.
Interaction with Biological Systems (e.g., Enzymes, Receptors, Biomolecules)
The pharmacological effects of acetamide derivatives are predicated on their interactions with various biological targets, including enzymes, receptors, and ion channels. While the specific molecular interactions of this compound have not been extensively characterized, studies on related acetamide compounds provide a framework for understanding its potential biological activity.
One area of investigation for acetamide derivatives has been their potential as enzyme inhibitors. For instance, N-Cyclohexylacetamide derivatives have been explored for their ability to inhibit acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease. smolecule.com Additionally, various acetamide derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. archivepp.com The amide functionality in these compounds can form crucial hydrogen bonds with amino acid residues in the active site of these enzymes. archivepp.com
The interaction with ion channels is a key mechanism for many anticonvulsant drugs. wikipedia.org Some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been found to be moderate binders to neuronal voltage-sensitive sodium channels (site 2). nih.gov Blockade of these channels can reduce neuronal excitability and thereby suppress seizure activity. This suggests that this compound, by virtue of its acetamide core, might also interact with such ion channels.
Furthermore, the metabolism of acetamide derivatives often involves cytochrome P450 (CYP) enzymes. The specific substituents on the acetamide structure can influence which CYP isoforms are involved and whether the compound acts as a substrate, inhibitor, or inducer of these enzymes. This is a critical consideration in drug development, as it can affect the compound's pharmacokinetic profile and potential for drug-drug interactions.
The table below provides examples of the interactions of various acetamide derivatives with biological systems.
| Compound/Derivative Class | Biological Target | Type of Interaction | Potential Therapeutic Implication | Reference |
| N-Cyclohexylacetamide derivatives | Acetylcholinesterase | Inhibition | Alzheimer's Disease | smolecule.com |
| Various Acetamide derivatives | Cyclooxygenase (COX) | Inhibition | Anti-inflammatory | archivepp.com |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Voltage-sensitive sodium channels | Binding (inhibition) | Anticonvulsant | nih.gov |
| Various Acetamide derivatives | Cytochrome P450 enzymes | Substrate/Inhibitor/Inducer | Drug Metabolism & Interactions |
Structure Activity Relationship Sar Studies
Correlations between Structural Modifications and Biological Responses
The biological activity of N-(4-hydroxycyclohexyl)acetamide analogs can be significantly altered by modifying various parts of the molecule. These modifications can include alterations to the acyl group, the cyclohexane (B81311) ring, and the substituents on either of these moieties.
One notable example of a closely related analog is (2E)-3-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)prop-2-enamide , a cinnamamide (B152044) derivative. This compound has been evaluated for its anticonvulsant properties. nih.gov In a corneal kindled mice model, this compound demonstrated notable anticonvulsant activity. nih.gov The replacement of the simple acetyl group of this compound with a more complex (2E)-3-(4-chlorophenyl)propionyl group introduces a larger, rigid, and lipophilic moiety, which can significantly impact how the molecule interacts with its biological target.
Further illustrating the importance of the acyl group, studies on other N-acyl derivatives have provided insights into SAR. For instance, in a series of N-Cbz-α-amino-N-alkylglutarimides, the nature of the N-alkyl group was found to be a critical determinant of anticonvulsant activity. nih.gov The general trend observed was that smaller alkyl groups, such as a methyl group, conferred greater potency in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests compared to larger groups like ethyl or allyl. nih.gov This suggests that steric bulk at this position can be detrimental to activity.
Modifications to the cyclohexane ring and its substituents also play a pivotal role. The hydroxyl group on the cyclohexane ring is a key feature, providing a site for potential hydrogen bonding, which can be crucial for receptor binding. The relative position of the hydroxyl and the acetamido groups (1,4-substitution) is also an important structural feature.
| Compound | Structural Modification from this compound | Biological Activity | ED50 (mg/kg) | Test Model | Source |
|---|---|---|---|---|---|
| (2E)-3-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)prop-2-enamide | Replacement of acetyl group with (2E)-3-(4-chlorophenyl)propionyl group | Anticonvulsant | Not explicitly stated for this specific compound in the provided text, but its analog (compound 2) had an ED50 of 25.7 | Corneal kindled mice | nih.gov |
Impact of Stereochemistry on Activity (cis- vs. trans-isomers)
Research on related cyclohexane derivatives has consistently demonstrated that stereochemistry is a critical factor in determining biological response. For example, in a study of 2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, the trans-isomer, specifically racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, was identified as the most effective anticonvulsant in the series. nih.gov This compound exhibited a significantly better protective index compared to its cis counterpart in the maximal electroshock seizure (MES) test in mice. nih.gov
This preference for the trans configuration is a recurring theme in medicinal chemistry. The trans-isomer typically results in a more linear and rigid conformation, which may be more favorable for fitting into the binding site of a target receptor or enzyme. The cis-isomer, on the other hand, adopts a more bent or folded conformation, which might hinder optimal interaction.
| Compound | Isomer | Anticonvulsant Activity (ED50 mg/kg, i.p., mice) | Neurotoxicity (TD50 mg/kg, i.p., mice) | Source |
|---|---|---|---|---|
| 2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | trans (racemic) | 42.97 | 105.67 | nih.gov |
SAR in Anticonvulsant Research of this compound Analogs
The search for new and improved anticonvulsant drugs has led to the synthesis and evaluation of a wide array of this compound analogs. The general pharmacophore for many anticonvulsants includes a hydrophobic aryl ring, a hydrogen-bonding domain, and a terminal amide or urea (B33335) group. This compound and its analogs fit this model well.
Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed important SAR insights. For instance, the introduction of a trifluoromethyl group at the 3-position of the N-phenyl ring generally led to higher anticonvulsant activity in the MES test compared to other substitutions. nih.gov This highlights the importance of electronic and lipophilic properties of the substituents on the aromatic ring.
In another series of acetamide (B32628) derivatives of phthalimide (B116566) and its saturated cyclohexane analogs, the compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione was found to be highly potent. nih.gov This molecule, which contains a cyclohexane-like saturated ring system, was more potent than the reference anticonvulsant phenytoin. nih.gov This underscores the potential of incorporating cyclic structures, such as the cyclohexane ring found in this compound, in the design of new anticonvulsant agents.
Furthermore, research on benzyl- and benzhydryl ureides has shown that these compounds possess significant anticonvulsant activity. researchgate.net The study identified 1-benzyl-3-butyrylurea as a particularly potent compound in multiple seizure models, suggesting that the urea moiety, a close relative of the amide group in this compound, can be a key component for anticonvulsant efficacy. researchgate.net
The investigation of cinnamamide derivatives, such as (2E)-3-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)prop-2-enamide, has also provided valuable data. The N-(3-aryl-2-propenoyl)amido moiety has been proposed as a pharmacophore for anticonvulsant properties. mdpi.com The nature of the substituents on the phenyl ring and the structure of the amide moiety are key determinants of activity in this class of compounds. nih.govmdpi.com
| Compound Class | Key Structural Features Influencing Anticonvulsant Activity | Example of Active Compound | Source |
|---|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-(Trifluoromethyl) substitution on the N-phenyl ring enhances activity. | Not explicitly named, but derivatives with this feature showed high activity. | nih.gov |
| Acetamide derivatives of phthalimide | Incorporation of a piperazine (B1678402) ring with a 4-fluorophenyl substituent. | 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | nih.gov |
| Benzyl- and benzhydryl ureides | Presence of a benzyl (B1604629) group and a butyryl chain on the urea. | 1-Benzyl-3-butyrylurea | researchgate.net |
| Cinnamamide derivatives | N-(3-aryl-2-propenoyl)amido pharmacophore. | (2E)-3-(4-chlorophenyl)-N-(4-hydroxycyclohexyl)prop-2-enamide | nih.gov |
Applications in Advanced Materials Science and Biotechnology
Role as a Building Block for Polymers and Resins
The molecular architecture of N-(4-Hydroxycyclohexyl)acetamide makes it a viable candidate as a monomer in the creation of advanced polymers and resins. Its bifunctionality is key to this potential application.
Polymerization via the Hydroxyl Group: The hydroxyl group can participate in step-growth polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyesters. It can also be used to create polyethers and polyurethanes.
Influence of the Cyclohexyl Ring and Amide Group: The rigid, non-aromatic cyclohexyl backbone can impart thermal stability and mechanical strength to a polymer chain. The amide group, while generally stable, contributes significantly to the properties of a potential polymer by promoting inter-chain hydrogen bonding. This bonding can enhance characteristics such as rigidity, melting point, and solvent resistance.
While not as common as conventional monomers, its structure offers a pathway to synthesize polymers with tailored properties for specialized applications.
Intermediate in Complex Molecule Synthesis for Biotechnology
A significant and well-documented application of this compound is its role as a key intermediate in the pharmaceutical industry. Specifically, the trans-isomer of the compound is a crucial precursor in the synthesis of Ambroxol (B1667023) hydrochloride.
Ambroxol is an active pharmaceutical ingredient widely used as a mucolytic agent to treat respiratory conditions by breaking down phlegm. The synthesis of this drug relies on the specific stereochemistry of trans-N-(4-Hydroxycyclohexyl)acetamide.
The industrial production of this compound often yields a mixture of both cis and trans diastereomers. Because only the trans-isomer is useful for synthesizing Ambroxol, significant research has focused on optimizing its yield. A key development in this area is the process of cis-trans epimerization. academie-sciences.fr This process uses a catalyst, such as Raney-Ni, under a hydrogen atmosphere to convert the undesired cis-isomer into the valuable trans-isomer. academie-sciences.fr This chemical transformation is a critical step for improving the economic viability and efficiency of Ambroxol production. Theoretical and experimental studies have been conducted to understand the mechanism of this epimerization, highlighting its importance in industrial biotechnology. academie-sciences.fr
Chemical Compound Information
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C8H15NO2 | nih.govsigmaaldrich.comamerigoscientific.com |
| Molecular Weight | 157.21 g/mol | nih.govsigmaaldrich.comamerigoscientific.com |
| CAS Number | 23363-88-4 (unspecified stereochemistry) | nih.gov |
| Synonyms | 4-Acetamidocyclohexanol, trans-4-Acetamidocyclohexanol, cis-4-acetaminocyclohexanol | nih.gov |
Advanced Analytical Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While detailed, peer-reviewed spectral assignments for N-(4-Hydroxycyclohexyl)acetamide are not extensively published, the expected ¹H and ¹³C NMR spectra can be predicted based on its known structure.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclohexane (B81311) ring would appear as a series of multiplets in the upfield region. The proton attached to the nitrogen of the amide group (N-H) would likely appear as a broad singlet, and the methyl protons of the acetyl group would present as a sharp singlet. The proton on the carbon bearing the hydroxyl group (CH-OH) would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms. For this compound, one would expect to observe signals for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the various carbons of the cyclohexyl ring, including the carbon atom bonded to the hydroxyl group and the one bonded to the nitrogen atom.
A comprehensive analysis, including two-dimensional NMR techniques like COSY and HSQC, would be required to definitively assign each proton and carbon signal to its specific position within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available in the NIST (National Institute of Standards and Technology) database. nih.gov
The mass spectrum would prominently feature the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (157.21 g/mol ). The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of water (H₂O) from the cyclohexanol (B46403) ring, cleavage of the amide bond, and fragmentation of the cyclohexane ring itself. The analysis of these fragment ions helps to confirm the presence of the hydroxyl and acetamido functional groups, as well as the cyclohexyl core.
Table 1: Key Mass Spectrometry Data for this compound
| Feature | Description |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol nih.gov |
| Molecular Ion (M⁺) | Expected at m/z 157 |
| Key Fragmentation | Analysis of fragment ions confirms the presence of hydroxyl and acetamido groups. |
Note: Detailed fragmentation analysis would require high-resolution mass spectrometry data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide would appear in a similar region, typically around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is a very strong and sharp absorption that would be expected in the range of 1630-1680 cm⁻¹. Additionally, C-H stretching vibrations from the cyclohexane and methyl groups would be observed around 2850-3000 cm⁻¹, and C-N stretching vibrations would appear in the fingerprint region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Amide (N-H) | N-H Stretch | ~3300 |
| Amide (C=O) | C=O Stretch | 1630-1680 (strong, sharp) |
| Alkyl (C-H) | C-H Stretch | 2850-3000 |
Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding.
X-ray Diffraction Analysis for Crystal Structure Determination
Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. Such a study would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
High-Performance Liquid Chromatography (HPLC): For a polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column could be employed with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. The retention time of the compound would be a characteristic property under specific chromatographic conditions. By using a detector such as a UV detector (if the compound has a chromophore) or a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), the purity of a sample can be accurately determined.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, likely after derivatization of the polar hydroxyl and amide groups to increase its volatility. The retention time in the GC column provides a means of identification, while the mass spectrum from the MS detector confirms the identity of the eluted compound. This technique is also highly effective for separating and identifying any volatile impurities.
While general methodologies for related compounds exist, specific, optimized chromatographic methods for the routine analysis and purity assessment of this compound would need to be developed and validated.
Q & A
Q. What are the common synthetic routes for N-(4-Hydroxycyclohexyl)acetamide, and how can reaction efficiency be optimized?
this compound is typically synthesized via acetylation of 4-aminocyclohexanol using acetic anhydride or acetyl chloride in the presence of a base. Reaction efficiency can be optimized by:
- Controlling stoichiometry : A 1.2:1 molar ratio of acetylating agent to amine minimizes side reactions.
- Temperature modulation : Maintaining 0–5°C during acetylation reduces hydrolysis of the acetylating agent.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve yield compared to protic solvents.
Post-synthesis, purification via recrystallization (e.g., using methanol/water mixtures) enhances purity .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
Key methods include:
- NMR spectroscopy : NMR reveals characteristic peaks for the cyclohexyl hydroxyl (δ 4.8–5.2 ppm) and acetamide methyl (δ 2.0–2.1 ppm).
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm (amide bond absorbance) are used, with retention times calibrated against standards.
- Mass spectrometry : ESI-MS typically shows [M+H] at m/z 158.1.
NIST-standardized protocols ensure reproducibility in spectral assignments .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Recrystallization : Methanol/water (7:3 v/v) yields >95% purity.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves acetamide derivatives from unreacted amines.
- Distillation : Vacuum distillation at 120–130°C under reduced pressure (<1 mmHg) removes volatile impurities.
Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane) .
Advanced Research Questions
Q. What challenges arise in the crystallization of this compound, and how can they be addressed?
Crystallization challenges include:
- Polymorphism : Multiple crystal forms may coexist. Use slow evaporation from methanol to favor monoclinic structures (space group C2/c).
- Solvent inclusion : Avoid DMSO or DMF; methanol minimizes lattice solvent incorporation.
- Temperature gradients : Isothermal conditions (20–25°C) improve crystal quality.
Single-crystal X-ray diffraction (SC-XRD) confirms unit cell parameters (e.g., a = 9.6643 Å, b = 18.5534 Å) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Mitigation strategies:
Q. What methodologies are recommended for impurity profiling in this compound synthesis?
- LC-MS/MS : Detects trace impurities (e.g., N-(4-Methoxyphenyl)acetamide) at <0.1% levels.
- HPLC-DAD : Quantifies regioisomers using gradient elution (acetonitrile/water with 0.1% TFA).
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolysis byproducts (e.g., 4-aminocyclohexanol) .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Solubility prediction : COSMO-RS simulations estimate aqueous solubility (log S ≈ -2.1).
- LogP calculation : Atomistic MD simulations yield logP ~0.8, aligning with experimental shake-flask data.
- pKa estimation : QM/MM methods predict the hydroxyl group pKa ≈ 10.2, critical for protonation-state-dependent reactivity .
Q. What strategies mitigate nomenclature-related challenges in literature and patent searches?
- IUPAC variations : Include "N-(4-Hydroxycyclohexyl)ethanamide" and "trans-4-acetamidocyclohexanol" in search strings.
- CAS registry cross-referencing : Use CAS 51-66-1 (related acetamides) to trace analogs.
- Patent databases : Filter results with keywords like "cyclohexanol derivative" and "acetamide crystal" to bypass non-specific hits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
